Dadle
Overview
Description
Synthesis Analysis
The synthesis of diallyl disulfide (DADS) induced gold nanoparticles is a novel approach that leverages the bioactive properties of DADS, a component of garlic known for its therapeutic potential. The study demonstrates a less toxic and eco-friendly method to produce gold nanoparticles with significant anti-proliferative effects against cancer cells . Another research paper discusses the synthesis of donor-acceptor-donor (DAD) π-conjugated small molecules through palladium-catalyzed Stille aromatic cross-coupling reactions. This process involves the combination of various heterocycle building blocks, resulting in compounds with tailored optical and electrochemical properties for optoelectronic applications .
Molecular Structure Analysis
The molecular structure of DADS induced gold nanoparticles (D-GNPs) is characterized by a surface plasmon band near 551 nm, which is red-shifted compared to conventional gold nanoparticles. The association of the sulfur group of DADS with the nanoparticles is confirmed through FT-IR analysis . In the case of the DAD π-conjugated molecules, the structure is determined by the choice of electron-donating and electron-deficient units, which are combined to achieve the desired optical and electrochemical properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of D-GNPs include the use of DADS as a reducing agent to induce the formation of gold nanoparticles. This process results in nanoparticles with unique properties, such as a red-shifted surface plasmon band and a specific hydrodynamic diameter and zeta potential . The DAD π-conjugated molecules are synthesized through Stille cross-coupling reactions, which allow for the precise control of the molecular structure and, consequently, the properties of the resulting compounds .
Physical and Chemical Properties Analysis
D-GNPs exhibit a hydrodynamic diameter ranging from 70 to 77 nm and a zeta potential of -24.6 mV, indicating their stability. The ultra-structure of these nanoparticles is nearly spherical, as visualized under atomic force microscopy and transmission electron microscopy. Their cytotoxicity against human leukemic cell lines is dose-dependent, leading to nuclear fragmentation and DNA ladder formation, which are indicative of apoptosis . The DAD π-conjugated molecules' properties, such as optical bandgaps, absorption maxima, and energy levels, are determined through a combination of theoretical models and experimental techniques like UV-Vis spectroscopy and cyclic voltammetry .
Case Studies
The application of D-GNPs as an anti-proliferative agent in human leukemic cell lines U937 and K562 serves as a case study demonstrating the potential of DADS in the synthesis of therapeutic nanoparticles . The DAD π-conjugated molecules serve as a model for understanding the relationship between molecular structure and optoelectronic properties, which is crucial for the design of new materials for various applications .
Scientific Research Applications
Natural Language Processing in Biomedicine : The DAD-system, a concept-based Natural Language Processing system for PubMed citations, assists biomedical researchers in exploring new useful domains (Weeber et al., 2000).
Neuroprotection and Gene Expression : Dadle reduces neuronal injury after oxygen deprivation and alters gene expression in rat cortical glial and neuronal co-culture (Kim et al., 2012).
Inflammation Response Modulation : It reduces neuronal loss in vulnerable brain regions after transient global ischemia by modulating postischemia inflammation responses (Wang et al., 2011).
Cancer Research : Dadle increases human hepatocellular carcinoma cell migration and growth by activating the delta opioid receptor and increasing PKC and IQGAP1 expression (Wang Li-la, 2014).
Cell Survival and Organ Preservation : It promotes cell survival, prolongs the survival of peripheral organs, and promotes the survival of neurons in the central nervous system (Su, 2000).
Drug Delivery : Derivatives like butyryl-DADLE and caproyl-DADLE can improve absorption across the intestinal membrane, combining chemical modification with butyric acid and a protease inhibitor for enhanced drug delivery (Uchiyama et al., 2000).
Ischemia-Reperfusion Injury : Infusing Dadle into the abdominal aorta during ischemia attenuates behavioral retardation and motor neuron loss in rabbits (Liu et al., 2015).
Cellular Hibernation : It can induce a reversible hibernation-like state in HeLa cells, which may improve the survival time of explanted organs (Vecchio et al., 2005).
Cognitive Benefits in Ischemia : Dadle postconditioning protects hippocampal CA1 neurons against ischemia/reperfusion injury and exhibits cognitive benefits in rats with transient forebrain ischemia (Wang et al., 2011).
Central Nervous System Protection : It protects against necrotic and apoptotic cell death processes associated with ischemia-reperfusion injury in the central nervous system (Borlongan et al., 2009).
Microvascular Endothelial Cells Targeting : Dadle targets brain microvascular endothelial cells to inhibit apoptosis and relieve hypoxia-ischemic injury/reperfusion injury (Zhang et al., 2022).
Hepatic Ischemia/Reperfusion Injury : It improves hepatic ischemia/reperfusion injury in mice by activating the Nrf2/HO-1 signaling pathway (Zhou et al., 2017).
Neuronal Transcription Inhibition : Dadle reversibly inhibits cellular transcription in neurons without causing cell injury, suggesting potential neuroprotective effects (Tian et al., 2014).
Bioinformatic Pipelines in Microbial Research : In a different context, DADA2 is highlighted for its sensitivity in microbial 16S rRNA amplicon sequencing compared to other pipelines (Prodan et al., 2020).
properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUJMSMQIPIPTF-IBURTVSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dadle | |
CAS RN |
63631-40-3 | |
Record name | Enkephalin, leucine-2-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DADLE | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08856 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENKEPHALIN-(2-D-ALA, 5-D-LEU) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4QD9GL6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.